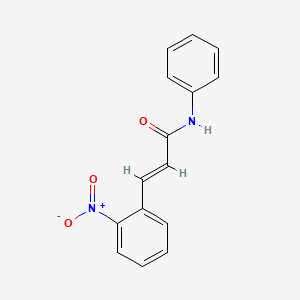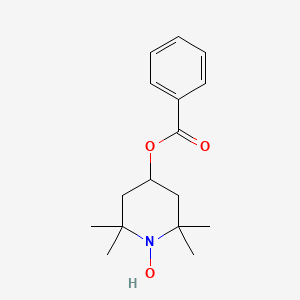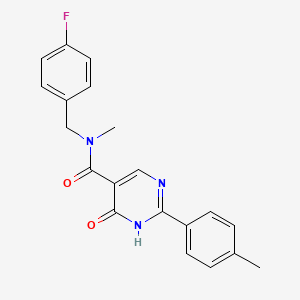![molecular formula C20H13N3O2 B5614461 (E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine](/img/structure/B5614461.png)
(E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a fluoren-9-imine core with a nitrophenyl substituent, making it an interesting subject for various chemical studies due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine typically involves the condensation reaction between 2-nitrobenzaldehyde and fluoren-9-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the imine.
Substitution: Introduction of substituents such as halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
(E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro and imine groups play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(E)-(2-nitrophenyl)methylideneamino]benzene-1,2-diamine
- (E)-N-[(E)-(2-nitrophenyl)methylideneamino]naphthalene-1-amine
Uniqueness
(E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine is unique due to its fluoren-9-imine core, which imparts distinct electronic properties and steric effects compared to other Schiff bases. This uniqueness makes it particularly valuable in the development of novel materials and in coordination chemistry.
Properties
IUPAC Name |
(E)-N-[(E)-(2-nitrophenyl)methylideneamino]fluoren-9-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)19-12-6-1-7-14(19)13-21-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-13H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEMILDFBAPGGL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B5614400.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5614410.png)
![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)
![1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE](/img/structure/B5614426.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5614443.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5614449.png)
![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)
![(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5614471.png)
![N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)

![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)
